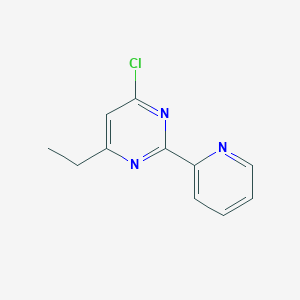

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-ethyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-2-8-7-10(12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNRIBDEYPPKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153411-91-6 | |

| Record name | 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a reactive chlorine atom, an ethyl group, and a pyridin-2-yl moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The electron-deficient nature of the pyrimidine ring, further accentuated by the chloro-substituent, renders the 4-position susceptible to nucleophilic substitution, a key reaction in the derivatization of this core structure. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its role as a building block in the development of novel therapeutics.

Chemical Structure and Properties

The fundamental characteristics of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine are summarized below, providing a foundational understanding of its chemical identity.

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN₃ | PubChem[1] |

| Molecular Weight | 219.67 g/mol | BenchChem[2] |

| CAS Number | 1153411-91-6 | |

| SMILES | CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | PubChem[1] |

| InChIKey | HPNRIBDEYPPKJX-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 2.6 | PubChem[1] |

| Physical Form | Solid (predicted) | |

| Melting Point | 75 - 76 °C (for the methyl analog) | Sigma-Aldrich[3] |

The presence of the pyridine ring introduces a basic nitrogen atom, influencing the molecule's overall polarity and potential for hydrogen bonding. The chlorine atom at the 4-position is the primary site of reactivity, making it a key handle for synthetic modifications.

Synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine

The synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is typically achieved through a two-step process involving the initial construction of the pyrimidine ring followed by a chlorination reaction.

Workflow for the Synthesis

Caption: General synthetic workflow for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.

Experimental Protocols

Step 1: Synthesis of 6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one

This step involves the condensation of a β-ketoester, ethyl 3-oxopentanoate, with 2-picolinimidamide. This reaction is a classic method for constructing the pyrimidine ring system.

-

Materials:

-

Ethyl 3-oxopentanoate

-

2-Picolinimidamide hydrochloride

-

Sodium ethoxide

-

Ethanol

-

-

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared by dissolving sodium metal in anhydrous ethanol.

-

2-Picolinimidamide hydrochloride is added to the sodium ethoxide solution and stirred.

-

Ethyl 3-oxopentanoate is added dropwise to the reaction mixture.

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid).

-

The precipitated product, 6-ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.

-

Step 2: Synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine

The hydroxyl group of the pyrimidinone intermediate is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

Materials:

-

6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

-

Procedure:

-

6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one is suspended in an excess of phosphorus oxychloride.

-

A catalytic amount of N,N-dimethylaniline may be added.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

The precipitated product, 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.

-

Chemical Reactivity and Derivatization

The reactivity of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is dominated by the chloro substituent at the 4-position of the electron-deficient pyrimidine ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted pyrimidines. This reaction is a cornerstone for the use of this compound as a building block in drug discovery.

Caption: General scheme for nucleophilic aromatic substitution on 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.

Typical Reaction Conditions:

-

Nucleophiles: Primary and secondary amines, thiols, phenols, and alkoxides.

-

Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are commonly used.

-

Base: A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often required to neutralize the HCl generated during the reaction.

-

Temperature: The reaction temperature can range from room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species.

Suzuki-Miyaura Cross-Coupling Reactions

The chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl groups at the 4-position.

Caption: Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.

Typical Reaction Conditions:

-

Boronic Acid: A wide variety of aryl and heteroaryl boronic acids or their esters can be used.

-

Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed.

-

Base: An inorganic base, such as sodium carbonate or potassium phosphate, is necessary for the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.

Potential Applications in Drug Discovery

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications. Based on the activities of related pyrimidine and pyridine-containing compounds, potential areas of interest include:

-

Anticancer Agents: The pyrimidine core is present in many approved anticancer drugs. Derivatives of 4,6-disubstituted pyrimidines have shown potential as inhibitors of various kinases involved in cancer cell proliferation.[4]

-

Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes.[2]

-

Antiviral and Antimicrobial Agents: The pyrimidine scaffold is a key component of several antiviral and antimicrobial drugs. The diverse functionalities that can be introduced onto the 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine core allow for the exploration of its potential in these therapeutic areas.[2]

Safety and Handling

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Conclusion

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position provide a facile entry into a wide array of functionalized pyrimidine derivatives. The potential for these derivatives to exhibit a range of biological activities makes this compound a molecule of high interest for researchers and scientists in the field of drug discovery and development. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with significant therapeutic potential.

References

-

PubChem. (n.d.). 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine. Retrieved from [Link]

-

PubMed. (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. Retrieved from [Link]

Sources

- 1. PubChemLite - 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]

- 3. 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | 77168-31-1 [sigmaaldrich.com]

- 4. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 18494-88-1), a pivotal heterocyclic intermediate in medicinal chemistry and pharmaceutical development. This document elucidates the compound's chemical identity, physicochemical properties, and core synthesis methodologies, with a focus on the chemical reasoning behind process choices. Furthermore, it explores the compound's profound impact on modern pharmacology, particularly as the central scaffold for a class of highly successful kinase inhibitors. Key experimental protocols for its utilization in derivatization are detailed, and its role in modulating critical biological signaling pathways is illustrated. This guide is intended to serve as a comprehensive resource for scientists engaged in drug discovery and process development.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] Its structure, being a bioisostere of the natural purine ring system found in nucleic acids, allows it to interact with a wide array of biological targets.[1] The introduction of a chlorine atom at the 4-position of this scaffold yields 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile and highly reactive building block.[2] Its importance cannot be overstated, as it serves as a key starting material for the synthesis of numerous small-molecule drugs, most notably inhibitors of the Janus kinase (JAK) family of protein tyrosine kinases.[3] This guide will dissect the chemistry, synthesis, and application of this critical intermediate.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are crucial for its handling, reaction setup, and analytical characterization.

-

IUPAC Name: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[2]

-

CAS Number: 18494-88-1

-

Synonyms: 4-Chloro-7-deazapurine

The key physicochemical properties are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 214-217 °C | [4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, ethanol, and methanol. | [2][4] |

| Stability | Stable under normal storage conditions. May decompose in the presence of strong acids or bases. | [2][4] |

Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical process, with various routes developed to improve yield, purity, and environmental safety.[5][6] A common and efficient pathway involves a multi-step process starting from readily available precursors.[6][7]

Representative Synthetic Pathway

A widely adopted synthetic strategy involves four main stages, designed for scalability and high purity of the final product.[6][7]

Step-by-Step Synthesis Overview:

-

Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This initial step involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[6][7]

-

Causality: Using an excess of ethyl 2-cyanoacetate helps to drive the reaction to completion and minimize side reactions. The use of a carbonate base is crucial for deprotonating the ethyl 2-cyanoacetate, forming a nucleophile that attacks the brominated reactant.[6]

-

-

Formation of the Pyrimidine Ring: The intermediate from step 1 is cyclized with formamidine to construct the pyrimidine ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[6][7]

-

Causality: This condensation reaction is a classic method for pyrimidine synthesis. The formamidine provides the necessary N-C-N unit to close the ring.

-

-

Formation of the Pyrrole Ring: The pyrimidine derivative is then treated with acid to catalyze an intramolecular cyclization, forming the fused pyrrole ring to give 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[6][7]

-

Causality: The acidic conditions facilitate the removal of the methoxy groups, leading to the formation of an aldehyde which then condenses with the amino group to form the pyrrole ring.

-

-

Chlorination: The final step is the conversion of the hydroxyl group at the 4-position to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This step is critical as the resulting chloro-substituent is an excellent electrophilic site for subsequent nucleophilic aromatic substitution reactions.[2]

-

Synthesis Workflow Diagram

The logical flow of this multi-step synthesis is visualized below.

Caption: A workflow diagram of a common synthetic route to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Pharmacological Relevance and Mechanism of Action

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is not typically a pharmacologically active agent itself. Instead, its immense value lies in its role as a key structural intermediate for potent therapeutic agents.[2][8] The chlorine atom at the C4 position is a reactive handle that allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.[2][4]

Targeting Kinase Signaling Pathways

Derivatives of this scaffold are particularly effective as kinase inhibitors.[2][4] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3]

-

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is central to the immune response. Overactivation of this pathway is implicated in inflammatory diseases like rheumatoid arthritis and myeloproliferative disorders.[3] Drugs such as Tofacitinib and Ruxolitinib are built upon the pyrrolo[2,3-d]pyrimidine core and function by blocking the ATP-binding site of JAK enzymes, thereby inhibiting downstream signaling.[6]

-

Other Kinase Targets: The versatility of the scaffold allows it to be adapted to target other kinases, such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Epidermal Growth Factor Receptor (EGFR), which are involved in cancer cell proliferation and survival.[9][10]

Signaling Pathway Diagram: JAK-STAT Inhibition

The diagram below illustrates the mechanism by which pyrrolo[2,3-d]pyrimidine-based drugs inhibit the JAK-STAT pathway.

Caption: Mechanism of JAK-STAT pathway inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Key Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most common and critical reaction employing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is the SNAr reaction to introduce a side chain at the C4 position. The following is a representative, self-validating protocol for the synthesis of an N-substituted derivative.

Objective

To synthesize a 4-amino-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative via SNAr reaction between 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and a primary amine.

Materials

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

-

Primary Amine (e.g., Aniline) (1.1 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Solvent: 2-Propanol, N,N-Dimethylformamide (DMF), or Acetonitrile (CH₃CN)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Mobile Phase (e.g., 10% Methanol in Dichloromethane)

-

NMR tubes, Deuterated solvent (e.g., DMSO-d₆)

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the chosen solvent (e.g., 2-Propanol).

-

Addition of Reagents: Add the primary amine (1.1 eq) to the suspension, followed by the base (DIPEA, 2.0 eq).

-

Causality: The base is essential to scavenge the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, maintaining its reactivity and driving the reaction forward.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Control: A co-spot of the starting material and the reaction mixture will clearly distinguish the reactant from the product.

-

-

Work-up: Once the reaction is complete (as determined by TLC, typically 4-24 hours), cool the mixture to room temperature. If a precipitate (the product) has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization (Self-Validation): The identity and purity of the final product must be confirmed using analytical techniques such as:

-

¹H and ¹³C NMR: To confirm the chemical structure. The disappearance of the proton signal corresponding to the C-H at the 4-position and the appearance of new signals from the added amine confirm successful substitution.

-

LC-MS: To confirm the molecular weight of the product and assess its purity.

-

Experimental Workflow Diagram

Caption: Workflow for a typical nucleophilic aromatic substitution (SNAr) reaction.

Conclusion and Future Outlook

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 18494-88-1) has solidified its position as a high-value, indispensable building block in the synthesis of targeted therapeutics. Its straightforward reactivity, combined with the biological importance of the 7-deazapurine scaffold, has enabled the development of life-changing medicines for cancer and autoimmune diseases. Future research will likely focus on developing even more efficient, green, and cost-effective synthetic routes. Furthermore, the versatility of this intermediate ensures it will remain a cornerstone in the discovery of novel kinase inhibitors and other therapeutic agents for years to come.

References

-

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025). ResearchGate. [Link]

-

Zhang, Y., Xu, C., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]

- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).

- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.).

-

Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]

- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.).

-

Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PMC. [Link]

-

novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. (2019). Justia Patents. [Link]

Sources

- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]

- 2. srinichem.com [srinichem.com]

- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]

- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

The 2-(Pyridin-2-yl)pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyridin-2-yl)pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities and synthetic accessibility. This bicyclic aromatic system, characterized by a pyridine ring linked to a pyrimidine ring at the 2-position, serves as a crucial pharmacophore in a multitude of therapeutic agents. Its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, has established it as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the 2-(pyridin-2-yl)pyrimidine scaffold, encompassing its synthesis, diverse medicinal applications with a focus on oncology and fibrotic diseases, and a detailed analysis of its structure-activity relationships. Furthermore, this guide delves into the challenges and future perspectives associated with the development of drugs based on this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleobases and numerous approved drugs.[1] When fused or linked with other aromatic systems, its therapeutic potential is often amplified. The 2-(pyridin-2-yl)pyrimidine scaffold is a testament to this, emerging as a highly successful pharmacophore in the design of targeted therapies.[2][3] Its rigid, planar structure provides a well-defined framework for the precise spatial arrangement of functional groups, enabling high-affinity interactions with various biological targets. This guide will explore the key attributes that make this scaffold a recurring motif in the quest for novel therapeutics.

Synthesis of the 2-(Pyridin-2-yl)pyrimidine Core: A Practical Approach

The construction of the 2-(pyridin-2-yl)pyrimidine scaffold is most commonly achieved through a condensation reaction, with the Pinner synthesis and its variations being a cornerstone methodology.[4][5] This approach involves the reaction of a 1,3-dicarbonyl compound with an amidine, in this case, 2-amidinopyridine.

General Synthetic Workflow

The synthesis of the 2-(pyridin-2-yl)pyrimidine core can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of the 2-(pyridin-2-yl)pyrimidine scaffold.

Experimental Protocol: Pinner Synthesis of 4,6-dimethyl-2-(pyridin-2-yl)pyrimidine

This protocol provides a step-by-step methodology for the synthesis of a representative 2-(pyridin-2-yl)pyrimidine derivative.

Reagents:

-

2-Amidinopyridine hydrochloride (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous ethanol

Procedure:

-

Preparation of the Amidine Free Base: To a stirred solution of 2-amidinopyridine hydrochloride in anhydrous ethanol, add sodium ethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the resulting suspension for 30 minutes.

-

Condensation Reaction: To the mixture from step 1, add acetylacetone dropwise.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 4,6-dimethyl-2-(pyridin-2-yl)pyrimidine.

Therapeutic Applications: A Scaffold of Broad Significance

The versatility of the 2-(pyridin-2-yl)pyrimidine scaffold is evident in its wide range of biological activities. It has been successfully employed in the development of agents targeting various diseases, with oncology and fibrosis being the most prominent areas of investigation.

Oncology: A Potent Kinase Inhibitor Pharmacophore

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The 2-(pyridin-2-yl)pyrimidine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[6][7]

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of many cancers. Several 2-(pyridin-2-yl)pyrimidine derivatives have been developed as potent CDK inhibitors. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of CDK6 and CDK9, demonstrating significant antitumor activity in preclinical models.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in the development and progression of various cancers. The 2-(pyridin-2-yl)pyrimidine scaffold has been utilized to develop potent c-Met inhibitors. For example, a series of pyridine and pyrimidine derivatives have been evaluated as type II c-Met inhibitors, with some compounds showing excellent anti-proliferative activity against c-Met dependent cancer cell lines.[8]

The following table summarizes the structure-activity relationship of a series of thieno[2,3-d]pyrimidine-based c-Met inhibitors, highlighting the impact of substitutions on inhibitory activity.[8]

| Compound | R1 | R2 | c-Met IC50 (nM) |

| 1a | H | H | >10000 |

| 6b | F | Phenyl | 35.7 |

| 6c | H | 4-Fluorophenyl | 126.3 |

| 6d | H | 3-Chlorophenyl | 89.2 |

Data extracted from: Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold.[8]

Causality Behind SAR: The introduction of a fluorine atom at the R1 position and a phenyl group at the R2 position in compound 6b leads to a significant increase in potency. This suggests that the fluorine atom may be involved in favorable interactions within the kinase active site, while the phenyl group likely occupies a hydrophobic pocket, enhancing binding affinity.

Anti-Fibrotic Activity

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction. The 2-(pyridin-2-yl)pyrimidine scaffold has shown promise in the development of anti-fibrotic agents. A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were found to exhibit better anti-fibrotic activities than the approved drug Pirfenidone in a preclinical model of liver fibrosis.[2][3]

Recent studies suggest that the protective effect against liver fibrosis may be linked to the modulation of pyrimidine catabolism.[9] Specifically, inhibition of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway, has been shown to be protective against liver fibrosis. While the exact mechanism of 2-(pyridin-2-yl)pyrimidine derivatives in this context is still under investigation, it is plausible that they may exert their anti-fibrotic effects by influencing this pathway.

Caption: Proposed mechanism of anti-fibrotic action of 2-(pyridin-2-yl)pyrimidine derivatives.

Challenges and Future Perspectives

Despite the significant therapeutic potential of the 2-(pyridin-2-yl)pyrimidine scaffold, several challenges remain in the development of drugs based on this core.

-

Selectivity: As with many kinase inhibitors, achieving high selectivity for the target kinase over other kinases in the kinome can be challenging, potentially leading to off-target effects.[10]

-

Drug Resistance: The emergence of drug resistance is a common obstacle in cancer therapy. Mutations in the target kinase can reduce the binding affinity of the inhibitor, rendering it less effective.[11]

-

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their clinical success. Poor pharmacokinetic profiles can limit their efficacy and lead to undesirable side effects.[12][13][14]

Future research in this area will likely focus on addressing these challenges through the design of next-generation inhibitors with improved selectivity profiles, the development of strategies to overcome drug resistance, and the application of advanced drug delivery technologies to enhance their pharmacokinetic properties.

Conclusion

The 2-(pyridin-2-yl)pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to serve as a versatile pharmacophore for a wide range of biological targets have led to the discovery of numerous promising therapeutic candidates, particularly in the fields of oncology and fibrosis. A thorough understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for medicinal chemists and drug development professionals seeking to harness the full potential of this remarkable scaffold. As our understanding of the molecular basis of disease continues to evolve, the 2-(pyridin-2-yl)pyrimidine core is poised to remain a valuable tool in the development of novel and effective medicines.

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

-

Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. (2011). PubMed. Retrieved from [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). NIH. Retrieved from [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). PubMed. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. Retrieved from [Link]

-

Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (2021). PubMed. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. (2024). ResearchGate. Retrieved from [Link]

- SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. (n.d.). Google Patents.

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). MDPI. Retrieved from [Link]

-

Structure activity relationships of quinoline-containing c-Met inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis. (2023). PMC. Retrieved from [Link]

-

Bioactivity and ADME toxicity. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). PMC. Retrieved from [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI. Retrieved from [Link]

-

Cellular and Molecular Mechanisms Underlying Liver Fibrosis Regression. (n.d.). MDPI. Retrieved from [Link]

-

Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Targeting Liver Fibrosis with a Cell-penetrating Protease-activated Receptor-2 (PAR2) Pepducin. (2016). PMC. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Electronic Properties and Reactivity of 4-Chloro-Substituted Pyrimidine Rings

Executive Summary

The 4-chloropyrimidine scaffold represents a cornerstone in medicinal chemistry, serving as a critical electrophilic handle for constructing bioactive heterocycles, particularly kinase inhibitors (e.g., EGFR, CDK antagonists). Its utility stems from the unique electronic desymmetrization of the pyrimidine ring caused by the chlorine atom at the C4 position. Unlike its pyridine analogs, the 1,3-diazine system creates a highly

This guide dissects the electronic architecture that dictates this reactivity, provides evidence-based protocols for selective functionalization, and resolves the common "C2 vs. C4" regioselectivity dilemma faced during scaffold decoration.

Electronic Architecture & Reactivity Profile

The -Deficient Core

Pyrimidine is inherently electron-poor due to the high electronegativity of the two nitrogen atoms at positions 1 and 3. These atoms withdraw electron density from the ring carbons via induction (-I effect) and resonance.

-

C4/C6 Positions: These positions are para-like and ortho-like relative to the ring nitrogens. They are the most electron-deficient sites, possessing the lowest LUMO (Lowest Unoccupied Molecular Orbital) coefficients, making them prime targets for nucleophilic attack.

-

C2 Position: While also electron-deficient (situated between two nitrogens), the C4 position is generally more reactive in S_NAr reactions due to the stability of the intermediate Meisenheimer complex (see Section 3).

-

C5 Position: This is the most "benzene-like" or electron-rich position on the ring, typically reacting with electrophiles rather than nucleophiles.

The Role of the 4-Chloro Substituent

The chlorine atom at C4 exerts a dual effect:

-

Inductive Withdrawal (-I): Enhances the electrophilicity of C4, lowering the energy barrier for nucleophilic attack.

-

Leaving Group Ability: Chloride is a competent leaving group, facilitating the re-aromatization step in S_NAr and oxidative addition in metal catalysis.

Reactivity Hierarchy Visualization

The following diagram illustrates the relative reactivity of the pyrimidine ring positions, a critical mental model for synthetic planning.

Figure 1: Relative reactivity hierarchy of the 4-chloropyrimidine scaffold. C4 dominates nucleophilic substitution landscapes.

Nucleophilic Aromatic Substitution (S_NAr)

Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism, not a concerted S_N2 pathway.

-

Addition: The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the N1 and N3 nitrogens.

-

Elimination: The ring re-aromatizes by expelling the chloride ion.[1]

Regioselectivity: The C4 vs. C2 Debate

In 2,4-dichloropyrimidine, a common precursor, chemoselectivity is paramount.[2][3]

-

Standard Rule: S_NAr occurs preferentially at C4 .

-

Why? The transition state leading to C4 substitution is lower in energy.[4][5] The negative charge in the C4-intermediate can be delocalized onto the nitrogen at position 1 (para-relationship), which is highly stabilizing.

-

The Exception (Inversion): Selectivity can be inverted to C2 if:

-

There is a bulky substituent at C5 (steric hindrance blocks C4).

-

Specific solvent/cation effects (e.g., Li+ coordination) are employed, though this is rare and substrate-dependent.

-

Figure 2: The Addition-Elimination mechanism governing S_NAr reactivity.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While S_NAr is powerful, carbon-carbon bond formation often requires Palladium catalysis. 4-chloropyrimidines are excellent substrates for Suzuki, Stille, and Buchwald-Hartwig couplings.

Oxidative Addition Preference

Similar to S_NAr, Pd(0) preferentially undergoes oxidative addition at the C4-Cl bond over C2-Cl.[3] This allows for sequential functionalization:

-

Step 1: Suzuki coupling at C4.

-

Step 2: Subsequent functionalization of C2 (if a halide is present).

Catalyst Selection

-

Standard: Pd(PPh3)4 or Pd(dppf)Cl2 are sufficient for activated systems.

-

Challenging Substrates: For electron-rich or sterically hindered pyrimidines, use advanced precatalysts like XPhos Pd G3 or Pd-PEPPSI-IPent . Interestingly, bulky NHC ligands (like in Pd-PEPPSI) have been reported to invert selectivity to C2 in specific di-halo contexts [1].

Experimental Protocols

Protocol A: S_NAr Amination (Standard)

Target: Functionalization of C4 with a primary/secondary amine.

Reagents:

-

Substrate: 4-Chloropyrimidine derivative (1.0 equiv)[6]

-

Nucleophile: Amine (1.1 equiv)

-

Base: DIPEA (Hunig's Base) (2.0 equiv) or K2CO3 (for weaker nucleophiles)

-

Solvent: Isopropanol (IPA) or DMF

Workflow:

-

Dissolution: Dissolve 1.0 equiv of 4-chloropyrimidine in IPA (0.2 M concentration).

-

Addition: Add 2.0 equiv of DIPEA, followed by 1.1 equiv of the amine.

-

Reaction:

-

Reactive Amines: Stir at RT for 2-4 hours.

-

Unreactive Amines: Heat to 80°C (oil bath) or 100°C (microwave) for 30-60 mins.

-

-

Workup: Evaporate volatiles. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Validation: Monitor disappearance of starting material via LCMS (M+H peak shift).

Protocol B: C4-Selective Suzuki Coupling

Target: Installation of an aryl/heteroaryl group at C4.

Reagents:

-

Substrate: 4-Chloropyrimidine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: 2M Na2CO3 (aq) (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[7]

Workflow:

-

Inert Setup: Purge a reaction vial with Nitrogen/Argon.[6]

-

Solvent: Add Dioxane and 2M Na2CO3.

-

Cycle: Sparge with Argon for 5 mins to remove O2 (Critical for Pd(0) longevity).

-

Heat: Seal and heat to 90°C for 4-16 hours.

-

Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Data Summary: Physical & Reactivity Properties[9]

| Property | Value/Characteristic | Relevance |

| Molecular Weight | 114.53 g/mol | Fragment-based drug design |

| pKa (Conjugate Acid) | ~0.11 [2] | Very weakly basic; does not protonate easily at physiological pH |

| C4-Cl Bond Length | ~1.74 Å | Typical for heteroaryl chlorides; amenable to oxidative addition |

| S_NAr Reactivity | High (C4 > C2) | Allows mild displacement conditions |

| Pd-Catalysis Preference | C4 > C2 | Enables orthogonal protection strategies |

References

-

National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

-

WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Mastering Solubility: A Technical Guide to the Solubility Profile of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine in Organic Solvents

For Immediate Release

[City, State] – In the landscape of pharmaceutical and chemical research, a profound understanding of a compound's solubility is a cornerstone of successful development and application. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the solubility profile of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine. While specific experimental solubility data for this compound is not extensively published, this document provides a framework for predicting its solubility based on its structural attributes and offers detailed, field-proven methodologies for its empirical determination.

Executive Summary: The Critical Role of Solubility

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various media. For active pharmaceutical ingredients (APIs), it directly influences bioavailability, formulation strategies, and purification processes.[1][2][3] An understanding of a compound's solubility in organic solvents is paramount for crystallization, synthesis, and the development of effective drug delivery systems.[1][2] This guide will delve into the anticipated solubility characteristics of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine and provide robust protocols for its experimental validation.

Physicochemical Properties of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine

To predict the solubility of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, it is essential to first understand its molecular structure and inherent properties.

Molecular Structure:

Caption: Molecular structure of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.

Predicted Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN₃ | PubChem[4] |

| Molecular Weight | 219.67 g/mol | PubChem[4] |

| XlogP (predicted) | 2.6 | PubChem[4] |

| Melting Point | 75 - 76 °C (for the 6-methyl analog) | Sigma-Aldrich |

The predicted XlogP of 2.6 suggests that 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine has a moderate lipophilicity. The ethyl group at the 6-position is expected to increase this lipophilicity compared to a methyl or hydrogen substituent.[5] Conversely, the pyridinyl group, with its nitrogen atom capable of hydrogen bonding, is likely to enhance solubility in more polar solvents compared to a phenyl or alkyl group.[5]

Expected Solubility Profile: A Rationale

Based on the structural features, we can anticipate the solubility behavior of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine across a spectrum of organic solvents.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): Due to the presence of the polar pyrimidine and pyridine rings, the compound is expected to exhibit good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Studies on similar pyrimidine derivatives have shown that solubility is often highest in DMF.[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, suggesting moderate to good solubility in alcohols. Pyrimidine itself is soluble in alcohols.[8] The solubility of pyrimidine derivatives in methanol has been shown to increase with temperature.[9]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the chloro and ethyl groups, along with the aromatic systems, will contribute to some solubility in nonpolar solvents. However, the polar nature of the nitrogen-containing rings will likely limit high solubility in very nonpolar solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the chloro-substituent and the overall molecular structure, good solubility can be expected in chlorinated solvents.

Temperature Dependence: The solubility of solid organic compounds in organic solvents generally increases with temperature.[8][10] This is a critical factor to consider during experimental design, especially for crystallization processes.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental methods. The following protocols are standard in the pharmaceutical industry for generating reliable solubility data.

Gravimetric Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound and is considered a gold standard for thermodynamic solubility.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine to a known volume of the selected organic solvent in a sealed, temperature-controlled vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. Centrifugation can be used to expedite this step.[11]

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the container with the dried solid residue.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant withdrawn.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a high-throughput and sensitive method for determining solubility, particularly when dealing with small quantities of material or complex mixtures.

Step-by-Step Protocol:

-

Stock Solution and Calibration Curve: Prepare a stock solution of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine in a suitable solvent (e.g., acetonitrile or methanol) and generate a calibration curve by preparing a series of dilutions with known concentrations.

-

Equilibration: Prepare saturated solutions in various organic solvents as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After equilibration and phase separation, withdraw a small aliquot of the supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of the compound by comparing the peak area to the calibration curve.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Nephelometry (Kinetic Solubility)

Nephelometry is a rapid method for assessing kinetic solubility by measuring light scattering caused by precipitated particles.[3][11] This is particularly useful in early drug discovery for high-throughput screening.[12]

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent in which it is highly soluble, typically DMSO.[12]

-

Serial Dilution: Serially dilute the stock solution in the target organic solvent in a microplate format.

-

Precipitation Induction: If assessing solubility in a mixed solvent system (e.g., for formulation development), an anti-solvent can be added.

-

Measurement: Read the plate using a nephelometer, which measures the turbidity of each well. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[11]

Data Presentation and Interpretation

The collected solubility data should be tabulated for clear comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Method |

| Hexane | 1.88 | < 1 | Gravimetric |

| Toluene | 2.38 | 5 - 10 | Gravimetric |

| Dichloromethane | 9.08 | > 50 | Gravimetric |

| Ethyl Acetate | 6.02 | 20 - 30 | HPLC |

| Methanol | 32.7 | 30 - 40 | HPLC |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Gravimetric |

Interpretation: The hypothetical data in Table 1 aligns with the expected solubility profile. The compound exhibits poor solubility in nonpolar hexane and increasing solubility with solvent polarity. The highest solubility is observed in polar aprotic solvents like DMF and DMSO.

Conclusion and Future Directions

While published experimental data on the solubility of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is scarce, a systematic approach based on its physicochemical properties allows for a reasoned prediction of its solubility profile. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to empirically determine the solubility of this compound in a range of organic solvents. Such data is invaluable for guiding synthesis, purification, and formulation development efforts. Future work should focus on generating comprehensive, temperature-dependent solubility data and exploring thermodynamic models to further refine solubility predictions.[1][13]

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.

- 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine - Benchchem.

- Measurement and Correlation for Solubility of Some Pyrimidine Deriv

- Pyrimidine - Solubility of Things.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed.

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchG

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine - Sigma-Aldrich.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Prediction of solubility of drugs and other compounds in organic solvents - PubMed.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances | Semantic Scholar.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- 141602-25-7 | 4-Chloro-6-ethylpyrimidine - ChemScene.

- 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3) - PubChemLite.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. PubChemLite - 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (PubChem CID: 43557585)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyrimidine, it belongs to a class of molecules renowned for a wide spectrum of biological activities and for their role as foundational scaffolds in drug discovery.[1][2] This document consolidates its known chemical and physical properties, explores its reactivity and potential synthetic utility, and discusses the pharmacological landscape of closely related analogues. The core objective is to furnish researchers and drug development professionals with a detailed technical resource, highlighting the compound's potential as a versatile building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a distinct organic molecule characterized by a pyrimidine ring substituted with chloro, ethyl, and 2-pyridinyl groups. These substitutions are critical as they define the compound's reactivity, lipophilicity, and potential for interaction with biological targets. The chlorine atom at the 4-position, for instance, is a key reactive site, susceptible to nucleophilic substitution, which is a cornerstone of its utility in chemical synthesis.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| PubChem CID | 43557585 | PubChemLite[3] |

| Molecular Formula | C₁₁H₁₀ClN₃ | PubChemLite[3] |

| Molecular Weight | 219.67 g/mol | PubChemLite[3] |

| Monoisotopic Mass | 219.05632 Da | PubChemLite[3] |

| IUPAC Name | 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine | PubChemLite[3] |

| SMILES | CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | PubChemLite[3] |

| InChI Key | HPNRIBDEYPPKJX-UHFFFAOYSA-N | PubChemLite[3] |

| Predicted XlogP | 2.6 | PubChemLite[3] |

| Predicted CCS ([M+H]⁺) | 145.6 Ų | PubChemLite[3] |

Synthesis and Reactivity Profile

The reactivity of this compound is dominated by the 4-chloro substituent. This position is electron-deficient and thus highly activated for nucleophilic aromatic substitution (SNAr) reactions. This makes the compound an excellent precursor for creating diverse libraries of compounds by introducing various nucleophiles.

Key Reactions:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This is the most common and synthetically valuable reaction for this class of compounds.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds.

The workflow for a typical nucleophilic substitution is outlined below.

Caption: Generalized workflow for nucleophilic aromatic substitution.

Biological Activity and Therapeutic Potential

While direct biological data for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is limited in public databases, the pyrimidine scaffold is a cornerstone of medicinal chemistry.[1] Derivatives of pyrimidine are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][4]

-

Anticancer Activity: The 2-pyridinylpyrimidine scaffold is a key feature in compounds designed as kinase inhibitors.[5] For example, various pyridine and pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer progression.[5] The ability to readily modify the 4-position of CID 43557585 makes it an attractive starting point for developing selective kinase inhibitors.

-

Anti-inflammatory Properties: Similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which would lead to a reduction in pro-inflammatory mediators.[4]

-

Antimicrobial Activity: Halogenated pyrimidines are known to exhibit antimicrobial properties.[6] The chlorine atom can enhance the lipophilicity of the molecule, which may aid its passage across microbial cell membranes.[6]

The structural motif of a pyridine ring linked to a pyrimidine ring is a recognized pharmacophore. This arrangement allows for diverse interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Experimental Protocol: Nucleophilic Substitution with an Amine

This section provides a representative, step-by-step methodology for a common synthetic application of the title compound: a nucleophilic aromatic substitution reaction.

Objective: To synthesize a 4-amino-substituted-6-ethyl-2-(pyridin-2-yl)pyrimidine derivative.

Materials:

-

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (1 eq.)

-

Substituted amine (e.g., aniline, benzylamine) (1.2 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Anhydrous propanol or DMF (solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (1 eq.) in anhydrous propanol.

-

Addition of Reagents: To the stirred solution, add the substituted amine (1.2 eq.) followed by triethylamine (1.5 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 97°C for propanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

-

Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is a general guideline and may require optimization based on the specific amine used.[7]

Conclusion

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (PubChem CID: 43557585) is a synthetically versatile heterocyclic compound. Its primary value lies in the reactive 4-chloro position, which serves as a handle for introducing a wide array of functional groups via nucleophilic substitution and cross-coupling reactions. While direct biological data on this specific molecule is sparse, its structural similarity to numerous biologically active compounds, particularly kinase inhibitors, makes it a highly valuable starting material for drug discovery campaigns. Researchers can leverage this compound as a core scaffold to rapidly generate libraries of novel molecules for screening against various therapeutic targets.

References

-

PubChemLite. 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3). Available from: [Link]

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

-

MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]

-

PubChem. 4-Cyano-1H-imidazole-2-carboxylic acid {2-(4,4-dimethyl-cyclohex-1-enyl) - PubChem. Available from: [Link]

-

International Journal of Pharmacy and Biological Sciences. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

PMC. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available from: [Link]

-

PMC. Developments of pyridodipyrimidine heterocycles and their biological activities. Available from: [Link]

-

PubChem. PubChem. Available from: [Link]

-

PubChem. (3Z)-5-(((2,6-Dichlorophenyl)methyl)sulfonyl)-3-((3,5-dimethyl-4-(((2R)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl)carbonyl)-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one. Available from: [Link]

- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

-

PubChem. 5-(2,5-dichlorophenyl)-N-(2,6-diethylphenyl)-2-furancarboxamide | C21H19Cl2NO2 | CID 44607580. Available from: [Link]

-

PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

-

Bentham Science. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Available from: [Link]

-

PubChem. Ulifloxacin | C16H16FN3O3S | CID 124225. Available from: [Link]

-

PubMed. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Available from: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ijpbs.com [ijpbs.com]

- 3. PubChemLite - 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]

- 5. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jchemrev.com [jchemrev.com]

Technical Guide: Bidentate Nitrogen Ligand Potential of Pyridyl-Pyrimidine Derivatives

Executive Summary

The 2-(2-pyridyl)pyrimidine (Py-Pym) scaffold represents a critical evolution from the classical 2,2'-bipyridine (bpy) ligand system. While structurally analogous, the introduction of the pyrimidine ring creates a distinct electronic asymmetry that is pivotal for tuning metal-ligand charge transfer (MLCT) states and catalytic reactivity.

This guide provides a rigorous technical analysis of Py-Pym derivatives as bidentate

Structural & Electronic Fundamentals: The Pyrimidine Advantage

Electronic Asymmetry and -Acidity

The defining feature of the Py-Pym ligand is the replacement of one pyridine ring with a pyrimidine ring. Pyrimidine is significantly more electron-deficient than pyridine due to the presence of two nitrogen atoms.

-

-Donation: The coordinating nitrogen on the pyrimidine ring is less basic (

-

-Backbonding: The electron-deficient nature of the pyrimidine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This enhances the ligand's capacity to accept electron density from the metal

Impact on Reactivity:

In catalytic cycles, this enhanced

The "Bite Angle" and Steric Strain

Like bipyridine, Py-Pym forms a 5-membered chelate ring. However, the steric interaction between the ortho-hydrogens (H3 on pyridine and H5 on pyrimidine) induces a twist in the free ligand. Upon coordination, the ligand is forced into planarity, but the bite angle (

Data Comparison: Py-Pym vs. Bpy

| Feature | 2,2'-Bipyridine (bpy) | 2-(2-Pyridyl)pyrimidine (Py-Pym) | Technical Implication |

| Symmetry | Breaks degeneracy in NMR; allows fine-tuning of trans-effects. | ||

| Electronic Nature | Moderate | Strong | Stabilizes electron-rich metals; lowers reduction potential. |

| LUMO Location | Delocalized equally | Localized on Pyrimidine | Directs electron flow during MLCT transitions. |

| Coordination | Symmetric | Asymmetric | Weaker |

Visualization: Electronic & Structural Logic

The following diagram illustrates the electronic causality flow, detailing how the pyrimidine substitution alters the physicochemical properties of the resulting metal complex.

Caption: Flowchart demonstrating the propagation of electronic effects from ligand substitution to functional outcomes in optoelectronics and catalysis.

Experimental Protocol: Synthesis of Heteroleptic Iridium(III) Complexes

This protocol describes the synthesis of a heteroleptic complex

Reagents & Equipment

-

Precursor: Iridium(III) chloride hydrate (

) -

N^N Ligand: 2-(2-Pyridyl)pyrimidine

-

Solvents: 2-Ethoxyethanol, Glycerol, Dichloromethane (DCM)

-

Analysis:

-NMR (400 MHz), Mass Spectrometry (ESI-MS)

Step-by-Step Methodology

Phase 1: The "Self-Validating" Dimer Synthesis

The formation of the dichloro-bridged dimer is the critical quality control point.

-

Mixing: Dissolve

(1.0 eq) and 2-phenylpyridine (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and water. -

Reflux: Heat to

under nitrogen for 24 hours. The solution should turn from dark brown to a yellow/orange suspension. -

Precipitation: Cool to room temperature. Add water to precipitate the dimer

. -

Validation (Stop/Go):

-

Visual: Bright yellow powder.

-

Solubility Check: The dimer should be sparingly soluble in DCM but soluble in DMSO.

-

NMR Check: Take a small aliquot in

. You should see a distinct set of aromatic peaks. If paramagnetic broadening is observed (indicating Ir(IV) or impurities), do not proceed. Recrystallize from DCM/Hexane.

-

Phase 2: Bridge Splitting & Chelation

-

Suspension: Suspend the purified dimer (1.0 eq) in glycerol (or ethylene glycol) and add the Py-Pym ligand (2.2 eq).

-

Thermal Activation: Heat to

for 12 hours. High temperature is required to break the chloride bridge and overcome the steric twist of the Py-Pym ligand. -

Anion Exchange: Cool to RT. Add an aqueous solution of

(excess).[2] This replaces the chloride counter-ion with hexafluorophosphate, rendering the complex soluble in organic solvents and precipitating it from the aqueous reaction mix. -

Purification: Filter the precipitate. Purify via silica gel column chromatography (Eluent: DCM/Methanol 95:5).

Synthesis Workflow Diagram

Caption: Self-validating synthesis loop for Heteroleptic Iridium(III) complexes. The QC diamond represents the critical purity check of the dimer intermediate.

Applications & Performance Metrics

Optoelectronics (OLEDs)

The Py-Pym ligand is essential for achieving blue phosphorescence .

-

Mechanism: The high-lying

orbitals of the pyrimidine ring increase the energy gap between the metal-centered HOMO and the ligand-centered LUMO. -

Result: This shifts the emission wavelength ($ \lambda_{em} $) from green (typical of bpy) to blue/blue-green (460-480 nm).

-

Stability: The rigid chelation resists thermal degradation, a common failure mode in OLED devices.

Catalysis (Water Oxidation & C-H Activation)

Ruthenium and Iridium complexes with Py-Pym ligands exhibit unique catalytic profiles.

-

Hemilability: The weaker

bond allows for temporary decoordination at high temperatures or under specific pH conditions. This opens a vacant coordination site for substrate binding (e.g., water or C-H bonds) without complete ligand dissociation. -

Redox Potentials: The electron-withdrawing nature of Py-Pym makes the metal center harder to oxidize (

shifts anodically). This is advantageous for oxidation catalysts where the high-valent intermediate (e.g.,

References

-